molecular formula C24H23N3O4 B1255265 N-[4-[[2-methoxy-5-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)phenyl]methoxy]phenyl]acetamide

N-[4-[[2-methoxy-5-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)phenyl]methoxy]phenyl]acetamide

Cat. No.: B1255265
M. Wt: 417.5 g/mol
InChI Key: SRDVQKBYLVCEKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[[2-methoxy-5-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)phenyl]methoxy]phenyl]acetamide is a member of quinazolines.

Scientific Research Applications

Anxiosedative and Antidepressant Properties

A series of new acetanilide derivatives of quinazoline, including N-[4-[[2-methoxy-5-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)phenyl]methoxy]phenyl]acetamide, have been synthesized and evaluated for their anxiosedative and antidepressant properties. These derivatives have shown promising results as candidates for further studies in their psychotropic properties (Tyurenkov et al., 2013).

Antitumor Activity

The compound has been explored in the context of antitumor activity. For instance, a synthetic method for an antitumor compound closely related to this compound (CP724,714) has been developed, highlighting its potential in oncology (Bang-guo, 2008).

Antimicrobial Activity

Certain derivatives of quinazoline, including compounds structurally related to this compound, have been synthesized and tested for their antimicrobial properties, showing promising results in this field (Gupta & Chaudhary, 2012).

Structural Studies

Structural studies have been conducted on quinoline derivatives having an amide bond, which includes compounds similar to this compound. These studies provide insights into the crystal structures and properties of such compounds (Karmakar et al., 2009).

Anticancer Activity

There has been significant research into the synthesis and evaluation of quinazoline derivatives for their anticancer activity. This includes studies on compounds related to this compound, which have demonstrated potential as anticancer agents (Kovalenko et al., 2012).

Properties

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

N-[4-[[2-methoxy-5-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)phenyl]methoxy]phenyl]acetamide

InChI

InChI=1S/C24H23N3O4/c1-15(28)25-18-8-10-19(11-9-18)31-14-17-13-16(7-12-22(17)30-2)23-26-21-6-4-3-5-20(21)24(29)27-23/h3-13,23,26H,14H2,1-2H3,(H,25,28)(H,27,29)

InChI Key

SRDVQKBYLVCEKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[[2-methoxy-5-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)phenyl]methoxy]phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-[[2-methoxy-5-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)phenyl]methoxy]phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-[[2-methoxy-5-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)phenyl]methoxy]phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-[[2-methoxy-5-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)phenyl]methoxy]phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-[[2-methoxy-5-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)phenyl]methoxy]phenyl]acetamide
Reactant of Route 6
N-[4-[[2-methoxy-5-(4-oxo-2,3-dihydro-1H-quinazolin-2-yl)phenyl]methoxy]phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.